molecular formula C22H19FN4O2S B5908362 (6Z)-6-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

(6Z)-6-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

Cat. No.: B5908362
M. Wt: 422.5 g/mol
InChI Key: CQSXMXKEZIMSRZ-GLGSTRKCSA-N
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Description

The compound (6Z)-6-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolo[3,2-A]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a thiadiazolo[3,2-A]pyrimidinone core

Properties

IUPAC Name

(6Z)-6-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c1-13(2)21-26-27-19(24)17(20(28)25-22(27)30-21)11-15-5-3-4-6-18(15)29-12-14-7-9-16(23)10-8-14/h3-11,13,24H,12H2,1-2H3/b17-11-,24-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSXMXKEZIMSRZ-GLGSTRKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)F)C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)F)/C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo[3,2-A]pyrimidinone core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, acids, bases, and metal catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-6-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6Z)-6-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one include other thiadiazolo[3,2-A]pyrimidines with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential bioactivity. The presence of the fluorophenyl and methoxyphenyl groups, along with the thiadiazolo[3,2-A]pyrimidinone core, contributes to its distinct chemical and biological properties.

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